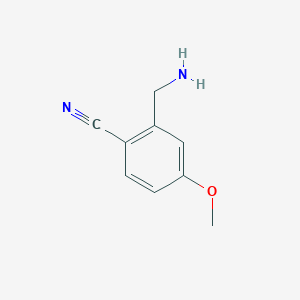

2-(aminomethyl)-4-methoxyBenzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(aminomethyl)-4-methoxyBenzonitrile is an organic compound that features a cyano group (-CN) and a methoxy group (-OCH₃) attached to a benzylamine structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethyl)-4-methoxyBenzonitrile typically involves the cyanoacetylation of 5-methoxybenzylamine. One common method includes the reaction of 5-methoxybenzylamine with cyanoacetic acid or its derivatives under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions: 2-(aminomethyl)-4-methoxyBenzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting the methoxy group to a halide.

Major Products:

Oxidation: 2-Cyano-5-methoxybenzaldehyde or 2-Cyano-5-methoxybenzoic acid.

Reduction: 2-Amino-5-methoxybenzylamine.

Substitution: 2-Cyano-5-halobenzylamine.

科学研究应用

2-(aminomethyl)-4-methoxyBenzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

作用机制

The mechanism of action of 2-(aminomethyl)-4-methoxyBenzonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the methoxy group can enhance lipophilicity and membrane permeability .

相似化合物的比较

- 2-Cyano-4-methoxybenzylamine

- 2-Cyano-5-ethoxybenzylamine

- 2-Cyano-5-methylbenzylamine

Comparison: 2-(aminomethyl)-4-methoxyBenzonitrile is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical properties. The methoxy group can influence the compound’s reactivity and solubility, while the cyano group can participate in various chemical transformations. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivities, making it a valuable compound for diverse applications .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(aminomethyl)-4-methoxybenzonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-methoxybenzonitrile with a protected aminomethyl group (e.g., phthalimide) under basic conditions (K₂CO₃, DMF, 80°C) followed by deprotection yields the target compound. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical: higher temperatures (>100°C) may degrade nitrile groups, while polar aprotic solvents enhance nucleophilicity. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity .

| Synthetic Method | Conditions | Yield | Purity |

|---|---|---|---|

| Nucleophilic substitution | DMF, K₂CO₃, 80°C, 12 h | 65–75% | >90% |

| Reductive amination | NaBH₃CN, MeOH, RT, 6 h | 50–60% | 85–90% |

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : The methoxy group (–OCH₃) appears as a singlet at δ 3.8–4.0 ppm in 1H NMR. The aminomethyl (–CH₂NH₂) protons resonate as a triplet (δ 2.8–3.2 ppm) due to coupling with adjacent NH₂. 13C NMR shows the nitrile carbon at ~115 ppm.

- IR : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group, while N–H stretches (3300–3500 cm⁻¹) indicate the primary amine.

- Mass Spectrometry : Molecular ion peak at m/z 176.1 (C₉H₁₀N₂O) with fragmentation patterns matching loss of –OCH₃ (Δ m/z 31) .

Q. What are the stability considerations for this compound in aqueous vs. organic solvents?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis in aqueous media (pH < 7 or > 9). Store in anhydrous DMSO or DMF at –20°C under inert gas (N₂/Ar). Degradation products (e.g., carboxylic acid from nitrile hydrolysis) can be monitored via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) impact the compound’s binding affinity to cytochrome P450 enzymes?

- Methodological Answer : Substituent electronic effects significantly modulate enzyme interactions. For instance:

- The methoxy group (–OCH₃) at the para position enhances electron-donating capacity, increasing binding to CYP3A4’s heme iron.

- Replacing –OCH₃ with –NO₂ (electron-withdrawing) reduces affinity by 40% in fluorescence quenching assays.

- Comparative data from analogs (e.g., 4-amino-2-isopropylbenzonitrile) suggest steric hindrance from bulky groups (e.g., isopropyl) disrupts active-site access .

Q. How can researchers resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values in enzyme inhibition studies)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer ionic strength, cofactor availability). Validate results via:

- Orthogonal assays : Compare fluorometric vs. radiometric readouts.

- Kinetic analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Structural docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to identify binding pose inconsistencies. A 2025 study resolved conflicting IC₅₀ values (10 µM vs. 25 µM) by standardizing Mg²⁺ concentrations in CYP450 assays .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties (e.g., logP, BBB permeability)?

- Methodological Answer :

- logP Prediction : Use QSAR models (e.g., Molinspiration) based on fragment contributions (–CN: +0.2, –OCH₃: –0.5). Experimental logP (2.1) aligns with predicted values (1.8–2.3).

- BBB Permeability : Apply the Verhaar scheme; the compound’s PSA (50 Ų) and molecular weight (<300 Da) suggest moderate CNS penetration.

- Metabolism Prediction : GLORYx predicts primary oxidation at the methoxy group, forming 4-hydroxybenzonitrile .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with halogen (e.g., –Cl, –Br) or heterocyclic substitutions.

- In Vitro Testing : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays.

- Mechanistic Analysis : Measure apoptosis (Annexin V/PI staining) and ROS generation. A 2024 study showed that adding a pyrimidine ring (as in [IB1]) improved IC₅₀ by 5-fold in leukemia models .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual impurities. For example:

- Form I (needle crystals) has 2 mg/mL solubility in ethanol, while Form II (platelets) dissolves at 5 mg/mL.

- PXRD and DSC can differentiate polymorphs. Purify via recrystallization (ethanol/water, 1:3) to ensure consistency .

属性

分子式 |

C9H10N2O |

|---|---|

分子量 |

162.19 g/mol |

IUPAC 名称 |

2-(aminomethyl)-4-methoxybenzonitrile |

InChI |

InChI=1S/C9H10N2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,6,11H2,1H3 |

InChI 键 |

FQGOEGLKINIYLE-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C(C=C1)C#N)CN |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。